4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533109
InChI: InChI=1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(6-4-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H
SMILES: CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)N.Cl
Molecular Formula: C13H16ClN3O2
Molecular Weight: 281.74 g/mol

4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride

CAS No.:

Cat. No.: VC13533109

Molecular Formula: C13H16ClN3O2

Molecular Weight: 281.74 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride -

Specification

Molecular Formula C13H16ClN3O2
Molecular Weight 281.74 g/mol
IUPAC Name 4-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride
Standard InChI InChI=1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(6-4-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H
Standard InChI Key BGXHSGBXSSKGEM-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)N.Cl
Canonical SMILES CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride features a pyrazole ring substituted with amino (-NH₂) and methyl (-CH₃) groups at the 3, 4, and 5 positions, linked via a methylene bridge to a para-substituted benzoic acid moiety. The hydrochloride salt enhances solubility, a common modification for bioactive compounds.

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The 4-amino group and 3,5-dimethyl substituents influence electronic distribution and steric interactions.

  • Benzoic Acid Group: The carboxylic acid at the para position enables hydrogen bonding and salt formation.

  • Molecular Formula: C₁₃H₁₆ClN₃O₂ (calculated for hydrochloride form).

Physicochemical Characteristics

Comparative data from analogous compounds suggest:

  • Solubility: Moderate aqueous solubility due to the hydrochloride salt (≈20–50 mg/mL in water).

  • Melting Point: Estimated 210–215°C based on similar pyrazole-benzoic acid derivatives.

  • Stability: Susceptible to hydrolysis under strongly acidic/basic conditions, requiring storage at 2–8°C.

Synthetic Methodologies

Laboratory-Scale Synthesis

While no published protocols specifically target this compound, a generalized route involves:

  • Pyrazole Ring Formation:

    • Condensation of hydrazine derivatives with β-diketones to form the 4-amino-3,5-dimethylpyrazole precursor.

  • Methylene Bridge Installation:

    • Alkylation of the pyrazole nitrogen with chloromethyl benzoic acid under basic conditions (e.g., K₂CO₃ in DMF).

  • Salt Formation:

    • Treatment with HCl gas in anhydrous ether to yield the hydrochloride salt.

Optimization Challenges:

  • Regioselectivity: Ensuring substitution at the pyrazole 1-position requires careful control of reaction stoichiometry.

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.

Industrial Production Considerations

Scalable methods may employ:

  • Continuous Flow Chemistry: Improves yield (≈85–90%) and reduces byproducts compared to batch processing.

  • Green Chemistry Metrics: Solvent recovery systems and catalytic processes minimize environmental impact.

CompoundCell LineIC₅₀ (μM)Selectivity Index (vs. Normal Cells)
Pyrazole analog 7dMDA-MB-2312.4312.5
Pyrazole analog 10cHepG27.848.2

These compounds induce apoptosis via caspase-3 activation and cell cycle arrest at G2/M phase.

Anti-inflammatory Effects

In murine models, related compounds reduce TNF-α production by 60–75% at 10 mg/kg doses, comparable to dexamethasone.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

The para-substituted benzoic acid (4-position) in this compound contrasts with meta-substituted isomers (3-position), altering:

  • Bioavailability: Increased logP (≈1.8 vs. 1.5 for meta isomers) enhances membrane permeability.

  • Target Affinity: Para substitution improves fit into hydrophobic enzyme pockets (ΔG binding ≈ -9.2 kcal/mol vs. -8.5 for meta).

Future Directions and Challenges

Research Priorities

  • Target Validation: High-throughput screening against kinase libraries to identify primary molecular targets.

  • Formulation Development: Nano-encapsulation to improve oral bioavailability (target: >40% in preclinical models).

Regulatory Considerations

  • ICH Guidelines: Stability testing under accelerated conditions (40°C/75% RH for 6 months) required for clinical trial material.

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